N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
Description
N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core and a 3-chlorophenylmethylene substituent. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The methyl group on the benzene ring may contribute to lipophilicity, influencing pharmacokinetic properties.
Properties
CAS No. |
169829-11-2 |
|---|---|
Molecular Formula |
C14H12ClNO2S |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12ClNO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3 |
InChI Key |
LGBLTMGCHGBEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the condensation reaction between 3-chlorobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacturing of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Substituent Effects on Electronic and Steric Properties
N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide (ClEATs)
- Structure : Features a chloroethylamine group instead of the chlorophenylmethylene moiety.
- Synthesis : Derived from para-toluenesulfonyl chloride and chloroethylamine hydrochloride, with triethylamine as a base .
N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide
- Structure : Substituted with a pyridylmethyl group.
- Database Match : 71.6–92% similarity to dimethenamid, suggesting structural overlap but distinct bioactivity .
- Electronic Effects : The pyridine ring introduces basicity and hydrogen-bonding capacity, unlike the electron-withdrawing 3-chlorophenyl group.
N-(3-Chloro-4-methylphenyl)-4-nitrobenzenesulfonamide
Influence of Heterocyclic and Aromatic Systems
4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
- Structure : Incorporates a benzimidazole core with methoxybenzyl and methyl groups.
- Properties : The benzimidazole system enables π-π stacking and hydrogen bonding, offering distinct binding modes compared to the simpler aromatic system of the target compound .
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride
- Structure : Diazepane ring linked to the sulfonamide via a methylene bridge.
- Solubility: The hydrochloride salt improves water solubility, a trait absent in the non-ionic target compound. IR data (1346 cm⁻¹, S=O stretching) confirms sulfonamide functionality .
Stereochemical and Spectroscopic Comparisons
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
- Stereochemistry : 99% enantiomeric purity with [α]D²⁰ = +2.5 (CHCl₃).
- Spectroscopy : ¹H NMR shows aromatic protons at δ 7.2–7.8 ppm, similar to the target compound’s expected shifts. The naphthyl group introduces downfield shifts due to ring-current effects, absent in the 3-chlorophenyl group .
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide
Data Tables for Key Comparisons
Table 1: Structural and Physical Properties
Table 2: Spectroscopic Signatures
Biological Activity
N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, examining its mechanisms, effects, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a benzene ring that includes both chlorophenyl and methyl substituents. The structural complexity of this compound influences its chemical behavior and biological activity. The sulfonamide group is known for its ability to participate in various biochemical interactions, which are crucial for its activity against microbial pathogens and inflammatory responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamides, which disrupts nucleic acid synthesis and ultimately leads to bacterial cell death .
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has demonstrated anti-inflammatory properties. Studies suggest that it may inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models. The anti-inflammatory effects are attributed to the compound's ability to modulate signaling pathways involved in inflammation, such as the NF-kB pathway .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes some notable compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Contains an amino group instead of chlorophenyl | Established antibacterial agent |
| 4-Methylbenzenesulfonamide | Lacks the chlorophenyl group | Used as a precursor in drug synthesis |
| N-(4-Chlorobenzoyl)-4-methylbenzene-1-sulfonamide | Contains a benzoyl group instead | Exhibits enhanced anti-inflammatory activity |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Contains thiadiazole ring | Demonstrated antiviral properties against tobacco mosaic virus |
This comparison highlights how this compound's unique combination of structural features contributes to its distinct biological activities.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like sulfanilamide .
- Anti-inflammatory Mechanisms : In an experimental model of inflammation, treatment with this compound significantly reduced edema and inflammatory markers in tissue samples, suggesting its potential for therapeutic use in inflammatory diseases .
- Synergistic Effects : Research has indicated that combining this sulfonamide with other antimicrobial agents may enhance efficacy through synergistic mechanisms, potentially overcoming resistance seen with monotherapy .
Q & A
Q. How does the presence of the sulfonamide group influence the compound’s stability under acidic or basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
